Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a cyclohexyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminopiperidine with 2-methylcyclohexanone to form an intermediate, which is then esterified with ethyl chloroformate. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often employing continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate can be compared with other piperidine derivatives:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the cyclohexyl group, leading to different chemical properties and applications.
4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group, making it useful in peptide synthesis.
1-Boc-4-piperidone: A ketone derivative used in various organic synthesis reactions.
Properties
IUPAC Name |
ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-19-15(18)17-10-8-13(9-11-17)16-14-7-5-4-6-12(14)2/h12-14,16H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGGHRFDZPEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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